7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H23ClN2O3 and its molecular weight is 410.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The compound is part of a broader category of chemicals that are synthesized for their unique properties and potential applications. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs provides a wide range of derivatives, highlighting the versatility of these compounds in chemical synthesis and potential applicability in various research fields (R. Vydzhak & S. Y. Panchishyn, 2010).
Electroluminescent Materials
Research into novel electroluminescent materials has led to the development of alternating copolymers and their derivatives, which show promising applications in device fabrication due to their high external quantum efficiencies. These materials are studied for their potential in creating more efficient and durable light-emitting devices (F. Huang et al., 2004).
Photoluminescent Polymers
The development of new photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units demonstrates significant advances in materials science. These polymers are being explored for their potential applications in electronic devices due to their high photochemical stability, solubility, and strong photoluminescence (T. Beyerlein & B. Tieke, 2000).
Electronic Devices
The synthesis and structural analysis of compounds, such as dimethylaminophenyl-end-capped diketopyrrolopyrrole, highlight the pursuit of materials for highly stable electronic devices. These compounds show excellent performance and stability in field-effect transistors and inverters, underlining their relevance in the development of reliable and efficient electronic components (Amit Kumar et al., 2018).
Sensor Applications
Certain unique molecular structures, such as a U-shaped molecule studied for its ionophore capabilities, indicate the potential for developing new sensor applications. Computational and experimental studies on these compounds suggest their effectiveness in forming complexes with metal cations, pointing toward their use in ion-selective sensors (M. Cordaro et al., 2011).
Mechanism of Action
Mode of Action
The presence of a dimethylamino group suggests it may interact with biological targets through ionic interactions or hydrogen bonding .
Pharmacokinetics
The compound’s solubility, absorption, distribution, metabolism, and excretion profiles need to be determined to understand its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect the compound are currently unknown .
properties
IUPAC Name |
7-chloro-2-[3-(dimethylamino)propyl]-6-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-14-12-18-16(13-17(14)24)21(27)19-20(15-8-5-4-6-9-15)26(11-7-10-25(2)3)23(28)22(19)29-18/h4-6,8-9,12-13,20H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAWCSPNXWRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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